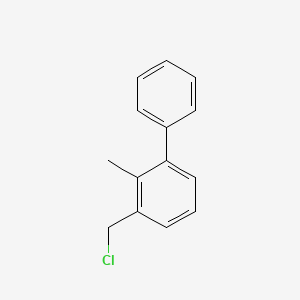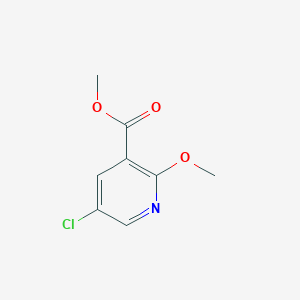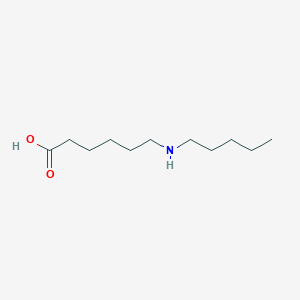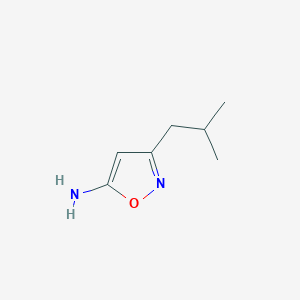
3-(2-Methylpropyl)-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropyl)-1,2-oxazol-5-amine, also known as MPA, is a synthetic compound and an important building block in the synthesis of various pharmaceuticals and other compounds. It is a versatile compound, with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. MPA has been used in the synthesis of many different types of drugs, including anticonvulsants, antipsychotics, antidepressants, and anti-inflammatory agents. In addition, MPA has been used in the synthesis of various polymers and other materials.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound has been identified in the metabolites produced by halotolerant Bacillus spp., which have shown broad-spectrum antimicrobial activities . These bacteria are isolated from unusual ecosystems such as saline habitats, which are considered promising environments for isolating bacterial strains able to produce potent natural products .
Antifungal Applications
“3-(2-Methylpropyl)-1,2-oxazol-5-amine” has been found to have antifungal properties. It was identified as one of the volatile organic compounds (VOCs) produced by Bacillus safensis, which showed strong biocontrol activity against the phytopathogen, Alternaria alternata . The VOCs inhibited mycelium growth, controlled spore formation, and prevented conidia germination of A. alternata .
Anti-Candida Applications
The compound has been highlighted for its anticandidal potential. It was extracted from Streptomyces sp. VITPK9 and showed effectiveness against Candida albicans, Candida kefyr, and Candida tropicalis .
Biopesticide Development
The antifungal properties of “3-(2-Methylpropyl)-1,2-oxazol-5-amine” make it a potential candidate for the development of next-generation biopesticides . Its production by Bacillus safensis suggests that this bacterium could be used as a green-fungicide against A. alternata .
Drug Research
The compound’s presence in the metabolites of halotolerant Bacillus spp. suggests its potential in drug research . The Great Sebkha of Oran, where these bacteria were isolated, is considered a valuable source of strains exhibiting a variety of beneficial attributes that can be utilized in the development of biological antibiotics .
Chemical Synthesis
While not directly related to “3-(2-Methylpropyl)-1,2-oxazol-5-amine”, it’s worth noting that similar amide compounds have been synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . This suggests potential pathways for the synthesis of related compounds, which could have diverse applications in scientific research .
Propiedades
IUPAC Name |
3-(2-methylpropyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDIGBUGYPBFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-1,2-oxazol-5-amine | |
CAS RN |
1057064-36-4 |
Source


|
| Record name | 3-(2-methylpropyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)
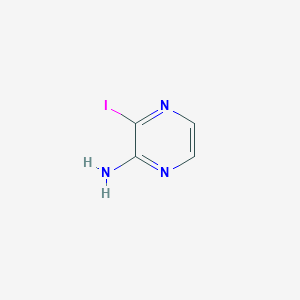


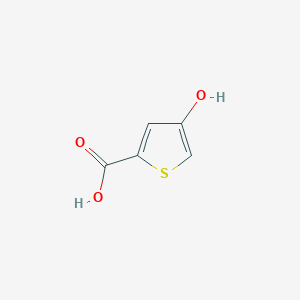

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)
![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)
